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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide

Cat. No.: B1271630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Aminomethyl)benzamide is a versatile bifunctional molecule that has garnered significant

interest in medicinal chemistry and drug development. Its structure, featuring a primary amine

and a benzamide moiety, makes it an attractive scaffold and building block for the synthesis of

a wide range of biologically active compounds. This guide provides a comprehensive overview

of 4-(Aminomethyl)benzamide, including its chemical properties, detailed protocols for its

synthesis and characterization, and an exploration of its applications, particularly as a serine

protease inhibitor and a linker in drug conjugates.

Physicochemical Properties of 4-
(Aminomethyl)benzamide
A thorough understanding of the physicochemical properties of 4-(Aminomethyl)benzamide is

essential for its effective use in research and development. The following table summarizes its

key quantitative data.
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Property Value Source(s)

Molecular Formula C₈H₁₀N₂O --INVALID-LINK--

Molecular Weight 150.18 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 369-53-9 --INVALID-LINK--

Appearance
White to off-white crystalline

powder
--INVALID-LINK--

Melting Point 141-145 °C --INVALID-LINK--

Boiling Point (Predicted) 332.7 ± 25.0 °C --INVALID-LINK--

Density (Predicted) 1.172 ± 0.06 g/cm³ --INVALID-LINK--

pKa (Predicted) Not available

LogP (Predicted) 0.244 --INVALID-LINK--

Solubility Soluble in water and ethanol --INVALID-LINK--

Synthesis of 4-(Aminomethyl)benzamide
The synthesis of 4-(Aminomethyl)benzamide can be achieved through a multi-step process

starting from readily available starting materials. A common and efficient route involves the

conversion of 4-cyanobenzyl bromide to 4-(aminomethyl)benzonitrile, followed by the

hydrolysis of the nitrile to the corresponding amide.

Synthetic Workflow
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Caption: Synthetic pathway for 4-(Aminomethyl)benzamide.

Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Cyanobenzyl Azide from 4-Cyanobenzyl Bromide[1][2]

In a well-ventilated fume hood, dissolve 4-cyanobenzyl bromide (10.0 g, 51.0 mmol) in 100

mL of a 1:1 mixture of dimethylformamide (DMF) and water.
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To this solution, add sodium azide (3.65 g, 56.1 mmol) portion-wise with stirring. An

exotherm may be observed.

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the

eluent.

Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with

diethyl ether (3 x 100 mL).

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield 4-cyanobenzyl azide as a crude

product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)benzonitrile from 4-Cyanobenzyl Azide

Caution: This reaction should be performed by trained personnel in a fume hood due to the

use of a strong reducing agent.

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.9 g, 76.5 mmol) in 150 mL of

anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a

condenser, and a nitrogen inlet.

Dissolve the crude 4-cyanobenzyl azide from the previous step in 50 mL of anhydrous diethyl

ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring under a nitrogen

atmosphere.

After the addition is complete, reflux the reaction mixture for 2 hours.

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential

dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and 9 mL of

water.

Filter the resulting white precipitate and wash it with diethyl ether.

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to

obtain 4-(aminomethyl)benzonitrile.
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Step 3: Synthesis of 4-(Aminomethyl)benzamide from 4-(Aminomethyl)benzonitrile[3][4]

Dissolve 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol) in 100 mL of ethanol in a round-

bottom flask.

Add a solution of potassium hydroxide (4.2 g, 75.6 mmol) in 20 mL of water to the flask.

Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white

precipitate should be observed.

Cool the reaction mixture to room temperature and filter the precipitate.

Wash the solid with cold water and then with a small amount of cold ethanol.

Dry the product under vacuum to yield 4-(aminomethyl)benzamide as a white crystalline

solid.

Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the

synthesized 4-(Aminomethyl)benzamide. The following protocols for High-Performance Liquid

Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and

Mass Spectrometry (MS) are provided as a guide.

Analytical Workflow
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Caption: Analytical workflow for 4-(Aminomethyl)benzamide.

Experimental Protocol: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC)[5][6]

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-20 min: 95% to 5% B

20-25 min: 5% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and

acetonitrile.

Expected Result: A single major peak corresponding to 4-(Aminomethyl)benzamide, with

purity typically >98%.
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2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy[7][8][9]

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

Instrument: 400 MHz or higher NMR spectrometer.

Expected Chemical Shifts (δ, ppm):

~7.8-8.0 (d, 2H): Aromatic protons ortho to the amide group.

~7.3-7.5 (d, 2H): Aromatic protons meta to the amide group.

~7.2 & 7.9 (br s, 2H): Amide protons (-CONH₂). These peaks can be broad and their

chemical shift can vary.

~3.8-4.0 (s, 2H): Methylene protons (-CH₂-).

~2.5-3.5 (br s, 2H): Amine protons (-NH₂). This peak is often broad and may exchange

with residual water in the solvent.

Interpretation: The spectrum should show the characteristic peaks for the aromatic,

methylene, amide, and amine protons, confirming the structure of the molecule.

3. Mass Spectrometry (MS)[10][11][12]

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Expected m/z:

[M+H]⁺: 151.09

Fragmentation Pattern (MS/MS):

The primary fragmentation is expected to be the loss of the aminomethyl group (-CH₂NH₂)

resulting in a fragment at m/z 121.07, corresponding to the benzoyl cation. Further

fragmentation may lead to the phenyl cation at m/z 77.04.
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Interpretation: The observed molecular ion peak and fragmentation pattern should be

consistent with the structure of 4-(Aminomethyl)benzamide.

Applications in Drug Development
4-(Aminomethyl)benzamide serves as a valuable building block in the design and synthesis

of novel therapeutic agents. Its bifunctional nature allows for its incorporation into larger

molecules as a linker or as a pharmacophore itself.

As a Trypsin Inhibitor
Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other

serine proteases.[13][14] The positively charged aminomethyl group of 4-
(Aminomethyl)benzamide can mimic the side chain of arginine or lysine, allowing it to bind to

the S1 specificity pocket of trypsin, which contains a conserved aspartate residue. The

benzamide moiety can then form additional interactions within the active site, leading to the

inhibition of the enzyme's catalytic activity.
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Caption: Mechanism of trypsin inhibition by 4-(Aminomethyl)benzamide.
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The inhibition of trypsin and related proteases is a therapeutic strategy for various diseases,

including pancreatitis and certain types of cancer. The 4-(aminomethyl)benzamide scaffold

provides a starting point for the development of more potent and selective protease inhibitors.

As a Linker in Drug Conjugates
The primary amine and the aromatic ring of 4-(Aminomethyl)benzamide make it a suitable

linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or

PROTACs (PROteolysis TArgeting Chimeras).[15][16][17] The amine can be readily

functionalized to attach a payload or a targeting moiety, while the rigidity of the benzene ring

can provide defined spacing and geometry to the final conjugate.

Conclusion
4-(Aminomethyl)benzamide is a molecule of significant utility in the field of drug discovery

and development. Its straightforward synthesis and versatile chemical handles allow for its use

in a variety of applications, from the rational design of enzyme inhibitors to its incorporation as

a structural linker in complex therapeutic modalities. The detailed protocols and conceptual

frameworks provided in this guide are intended to empower researchers to effectively utilize

this valuable chemical tool in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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